5-(1,3-benzodioxol-5-yl)-4-hydroxy-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2H-1,3-BENZODIOXOL-5-YL)-2-METHYL-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE is a complex organic compound that features a benzodioxole moiety fused with a pyridopyrimidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2H-1,3-BENZODIOXOL-5-YL)-2-METHYL-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE typically involves multi-step organic reactions. One common method includes the initial formation of the benzodioxole ring, followed by the construction of the pyridopyrimidine core. The reaction conditions often require the use of catalysts such as palladium and bases like cesium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
5-(2H-1,3-BENZODIOXOL-5-YL)-2-METHYL-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Common in modifying the benzodioxole or pyridopyrimidine rings.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms into the structure .
Scientific Research Applications
5-(2H-1,3-BENZODIOXOL-5-YL)-2-METHYL-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2H-1,3-BENZODIOXOL-5-YL)-2-METHYL-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Shares the benzodioxole moiety but differs in its overall structure.
2-Bromo-3’,4’- (methylenedioxy)propiophenone: Another compound with a benzodioxole ring, used in different chemical contexts.
Uniqueness
5-(2H-1,3-BENZODIOXOL-5-YL)-2-METHYL-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE is unique due to its combined benzodioxole and pyridopyrimidine structures, which confer distinct chemical and biological properties. This dual structure allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C15H13N3O4 |
---|---|
Molecular Weight |
299.28 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-2-methyl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C15H13N3O4/c1-7-16-14-13(15(20)17-7)9(5-12(19)18-14)8-2-3-10-11(4-8)22-6-21-10/h2-4,9H,5-6H2,1H3,(H2,16,17,18,19,20) |
InChI Key |
PVACVMCYPUXXAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(CC(=O)N2)C3=CC4=C(C=C3)OCO4)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.